Euscaphic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

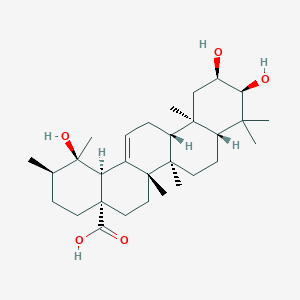

Euscaphic acid, also known as jacarandic acid or tormentic acid, is a pentacyclic triterpenoid. It is characterized by its urs-12-en-28-oic acid structure, substituted by hydroxy groups at positions 2, 3, and 19. This compound is naturally found in the leaves of Rosa laevigata and other medicinal plants . This compound exhibits various biological activities, including anti-inflammatory, anticoagulant, and antioxidant effects .

Mechanism of Action

Target of Action

Euscaphic acid, a triterpene derived from the root of the R. alceaefolius Poir, primarily targets DNA polymerases . It inhibits calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β) . These enzymes are crucial for DNA replication and repair, thus playing a significant role in cell proliferation and survival .

Mode of Action

This compound interacts with its targets, DNA polymerases, by inhibiting their activity . This inhibition leads to a decrease in DNA replication and repair, which can result in cell cycle arrest and apoptosis . Additionally, this compound has been found to protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK 1/2 signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit enzymes involved in glucose metabolism, which can normalize plasma glucose and insulin levels . Furthermore, it has been found to act on the IL-17 and PPAR signaling pathways, thereby exerting anti-inflammatory effects .

Result of Action

This compound has multiple molecular and cellular effects. It has been found to reduce the expression of inflammatory cytokines and activation of transcription factors . It also reduces critical factors for pruritus such as immunoglobulin E hyperproduction, mast cell invasion, and interleukin-33 expression . In addition, it has been shown to ameliorate fatigue by enhancing anti-oxidative and anti-inflammatory properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of atopic dermatitis, the effectiveness of this compound can be affected by factors such as the presence of allergens, the state of the skin barrier, and individual immune responses . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Euscaphic acid can be extracted from natural sources such as the leaves of Rosa laevigata. The extraction process typically involves the use of organic solvents like methanol, chloroform, and dimethyl sulfoxide . The compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials followed by purification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the quantification and quality control of this compound in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Euscaphic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups .

Scientific Research Applications

Euscaphic acid has a wide range of scientific research applications:

Chemistry: Used as a marker compound for quality control in the analysis of medicinal plants.

Biology: Investigated for its anti-inflammatory, anticoagulant, and antioxidant properties.

Medicine: Studied for its potential therapeutic effects in treating conditions like atopic dermatitis and non-Hodgkin lymphoma

Industry: Utilized in the development of health functional foods due to its anti-fatigue properties.

Comparison with Similar Compounds

- Ursolic acid

- Oleanolic acid

- Corosolic acid

- Maslinic acid

Euscaphic acid stands out for its potent anti-inflammatory and antitumor properties, making it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No. |

53155-25-2 |

|---|---|

Molecular Formula |

C30H48O5 |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,10S,11R,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20?,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 |

InChI Key |

OXVUXGFZHDKYLS-SPQMEPECSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |

Appearance |

Powder |

melting_point |

270 - 271 °C |

Key on ui other cas no. |

53155-25-2 |

physical_description |

Solid |

Synonyms |

(2alpha,3beta)-isomer of euscaphic acid 2alpha-acetyl tormentic acid euscaphic acid jacarandic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.